2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolone ring fused with a benzothiazole moiety, and it exhibits significant biological and chemical properties
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 5-methyl-2-pyrazolin-3-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-methyl-1,3-benzothiazol-2-amine under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . Additionally, it may interact with other molecular targets such as microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
2-aminothiazole-based compounds: These compounds also exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.
Benzothiazole derivatives: Similar to the compound , benzothiazole derivatives are known for their medicinal properties, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific chemical structure, which combines the properties of both pyrazolone and benzothiazole moieties, resulting in enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H15ClN4OS |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H15ClN4OS/c1-11-3-8-16-17(9-11)26-19(22-16)21-10-15-12(2)23-24(18(15)25)14-6-4-13(20)5-7-14/h3-10,23H,1-2H3/b21-10+ |
InChI Key |
NQSJMPRPLTYBHZ-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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